Falcipain-2 Inhibition: 4-CF3 Analog (5h) Shows Superior Potency Over Unsubstituted Parent Compound (5a)
The 4-trifluoromethylbenzoyl analogue (5h) achieved 68% inhibition of recombinant falcipain-2 at 10 μM, compared with only 49% for the unsubstituted benzoyl parent (5a), representing a 1.4-fold improvement [1]. This result was obtained under standardized assay conditions using the fluorogenic substrate ZFR-AMC [1].
| Evidence Dimension | Falcipain-2 enzyme inhibition at 10 μM |
|---|---|
| Target Compound Data | 68% inhibition (compound 5h, 4-CF3 derivative) |
| Comparator Or Baseline | 49% inhibition (compound 5a, unsubstituted benzoyl) |
| Quantified Difference | Absolute increase of 19 percentage points; relative improvement of ~39% |
| Conditions | Recombinant falcipain-2 enzyme; 10 μM inhibitor; pH 5.5; substrate ZFR-AMC; fluorescence readout (ex 355 nm, em 460 nm) |
Why This Matters
The 4-CF3 substitution provides a meaningful potency advantage over the unsubstituted baseline, directly impacting hit-to-lead decisions in antimalarial programs.
- [1] Mahesh, R., Mundra, S., Devadoss, T., & Kotra, L. P. (2014). Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors. Arabian Journal of Chemistry. doi:10.1016/j.arabjc.2014.11.008 View Source
